molecular formula C11H14O4 B8024711 5-Norbornene-2-yl

5-Norbornene-2-yl

Cat. No. B8024711
M. Wt: 210.23 g/mol
InChI Key: VGQLNJWOULYVFV-QPIHLSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Norbornene-2-yl is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Norbornene-2-yl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Norbornene-2-yl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization Applications:

    • 5-Norbornene-2-yl derivatives, like 5-norbornene-2-yl-acetate, are effective in producing polymers with moderate molecular mass and narrow molecular mass distributions. These polymers have better thermal stability and solubility in common solvents (Chen Mu, 2009).
    • Ring-opened homopolymers of 5-norbornene-2-carboxylates and 5-norbornene-2,3-dicarboxylates containing acetal-protected sugars are prepared using specific catalysts. These homopolymers show narrow molecular weight distributions (K. Nomura & R. Schrock, 1996).
    • Homopolymerization and copolymerization of ethylene with functionalized 5-norbornen-2-yl derivatives yield high molecular weight polymers (S. Diamanti et al., 2003).
  • Antimicrobial Films:

    • Derivatives of norbornene, such as 3-(pyridin-2-yl)propyl ester and N-(pyridin-2-ylmethyl)-5-norbornene-endo-2,3-dicarboxyimide, can form ROMP polymers that, when combined with silver ions, create antimicrobial films effective against bacteria like Bacillus subtilis and Escherichia coli (Shigenaga Takano et al., 2011).
  • Organic Synthesis and Polymer Chemistry:

    • Vinylnorbornene and its derivatives play a significant role in the synthesis of polymers, especially in the production of ethylene-propylene rubber (Y. Osokin, 2007).
    • Ene-yne metathesis of polyunsaturated norbornene derivatives leads to the formation of complex structures like pentacyclic bis-dienes and bis-trienes (Donatella Banti et al., 2004).
  • Materials Science:

    • Poly(norbornene)s with pendant ionic imidazolium moieties exhibit properties like ionic conductivity, thermal stability, and solubility in various solvents. This makes them suitable for applications in polymer electrolytes (Y. Vygodskii et al., 2008).
  • Genotoxic Potential:

    • 5-Vinyl-2-norbornene (VNB) does not show genotoxic activity in in vitro and in vivo studies, indicating its relative safety in industrial applications (J. S. Vergnes & Bryan Ballantyne, 1998).

properties

IUPAC Name

dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8?,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLNJWOULYVFV-QPIHLSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@@H]2C[C@H](C1C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-norbornene-2,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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